3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
Description
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one (CAS: 946293-39-6) is a heterocyclic compound with the molecular formula C₂₀H₁₈N₂O₃S and a molecular weight of 366.4335 g/mol . Its structure comprises a dihydropyrazin-2-one core substituted with a 4-methylphenyl group at position 1 and a 2-(4-methoxyphenyl)-2-oxoethylsulfanyl moiety at position 3.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-3-7-16(8-4-14)22-12-11-21-19(20(22)24)26-13-18(23)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYCSECGUBEXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form the intermediate 4-methoxyphenyl-2-oxoethyl This intermediate is then reacted with 4-methylphenylhydrazine to form the pyrazinone core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The sulfanyl group can participate in redox reactions, while the aromatic rings may engage in π-π interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the broader class of N-heterocyclic derivatives , which are widely studied for their biological and material applications. Below is a detailed comparison with analogs from the literature, focusing on structural features, synthesis, and bioactivity.
Structural and Functional Group Analysis
The target compound shares a 1,2-dihydropyrazin-2-one core with derivatives reported in , which feature pyridin-2(1H)-one scaffolds. Key differences include:
- Core Heterocycle: Pyrazinone (6-membered ring with two nitrogen atoms) vs. pyridone (6-membered ring with one nitrogen atom).
- Substituents: The target compound has a 4-methylphenyl group and a sulfanyl-linked 4-methoxyphenyl ketone side chain. In contrast, analogs in include 4-hydroxy-3-methoxyphenyl and 4-bromo/dimethylamino benzaldehyde substituents .
Molecular Docking and Predictive Insights
Compounds in were evaluated using molecular docking (Py-Rx and BIOVIA Discovery Studio) to predict binding affinities with bacterial protein targets. The bromo-substituted derivative showed stronger interactions, correlating with its higher antioxidant activity . For the target compound, computational modeling could predict interactions with enzymes like NADPH oxidase or bacterial topoisomerases , though experimental validation is required.
Biological Activity
The compound 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one , with a molecular formula of and molecular weight of 484.58 g/mol, is a sulfonyl-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dihydropyrazinone core, a methoxyphenyl group, and a sulfanyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C27H24N4O3S |
| Molecular Weight | 484.58 g/mol |
| IUPAC Name | 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one |
| PubChem CID | 60369766 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives containing sulfanyl groups possess significant antibacterial activity against various strains of bacteria. This suggests that the compound may also exhibit similar antimicrobial effects, potentially inhibiting bacterial growth through disruption of cell wall synthesis or metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For example, triazole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. It is hypothesized that our compound may exhibit similar anticancer activity through these mechanisms.
The exact mechanisms by which 3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one exerts its biological effects are yet to be fully elucidated. However, based on structural analogs, potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their function.
- DNA Interaction : Similar compounds have been shown to intercalate DNA or bind to DNA-binding proteins, affecting transcription and replication processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation.
Study on Antimicrobial Activity
A study conducted by researchers on related sulfanyl compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for various derivatives, indicating potent antimicrobial activity.
Study on Anticancer Effects
In vitro studies on triazole derivatives similar to this compound revealed IC50 values in the micromolar range against several cancer cell lines (e.g., HeLa and MCF-7). These studies reported that compounds induced apoptosis via caspase activation and increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
